molecular formula C5H4ClN3O2 B1465114 3-Chloro-6-nitropyridin-2-amine CAS No. 100516-74-3

3-Chloro-6-nitropyridin-2-amine

Cat. No. B1465114
M. Wt: 173.56 g/mol
InChI Key: KMDAGMZDJCSCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-nitropyridin-2-amine, also known as 2-Amino-6-chloro-3-nitropyridine, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a cytotoxic drug that has been shown to have anti-viral potency .


Molecular Structure Analysis

The molecular formula of 3-Chloro-6-nitropyridin-2-amine is C5H4ClN3O2 . The InChI Key is WERABQRUGJIMKQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Chloro-6-nitropyridin-2-amine has a molecular weight of 173.56 g/mol . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform . The melting point is between 192 and 196 °C .

Scientific Research Applications

Synthesis of Aminated Nitropyridines

A study demonstrated the selective vicarious nucleophilic amination of 3-nitropyridines, providing a general method for the preparation of 3- or 4-substituted-2-amino-5-nitropyridines. This method involves using hydroxylamine and 4-amino-1,2,4-triazole as amination reagents, yielding products from moderate to good yields. Such derivatives are crucial for further chemical transformations and applications in medicinal chemistry (Bakke, Svensen, & Trevisan, 2001).

Development of Kinase Inhibitors

Research into N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine showcased its synthesis through a three-step procedure, including Buchwald–Hartwig arylamination. The compound exhibited inhibitory potency against selected kinases, suggesting potential applications in developing kinase inhibitors for therapeutic use (Wydra et al., 2021).

Antiprotozoal Activity

The synthesis and evaluation of pyridine thioaryl ethers derived from 3-chloro-6-nitropyridin-2-amine revealed significant antiprotozoal activity. These findings suggest the potential use of these compounds in veterinary medicine and underline the importance of further exploration of nitropyridine derivatives as antiprotozoal agents (Fetisov et al., 2021).

Ultrasound-assisted Solubility Improvement

A study focused on improving the solubility of drug-like compounds by forming salts of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a molecule structurally related to 3-chloro-6-nitropyridin-2-amine, through ultrasound irradiation. This innovative method highlighted the potential for using ultrasound to enhance the solubility and bioavailability of pharmaceutical compounds, which could be applicable to derivatives of 3-chloro-6-nitropyridin-2-amine (Machado et al., 2013).

properties

IUPAC Name

3-chloro-6-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-3-1-2-4(9(10)11)8-5(3)7/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDAGMZDJCSCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704810
Record name 3-Chloro-6-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-nitropyridin-2-amine

CAS RN

100516-74-3
Record name 3-Chloro-6-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-nitropyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-nitropyridin-2-amine
Reactant of Route 3
3-Chloro-6-nitropyridin-2-amine
Reactant of Route 4
3-Chloro-6-nitropyridin-2-amine
Reactant of Route 5
3-Chloro-6-nitropyridin-2-amine
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-nitropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.